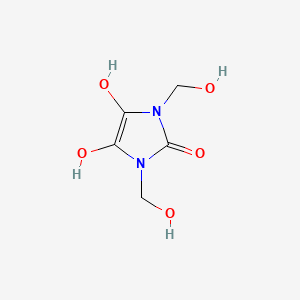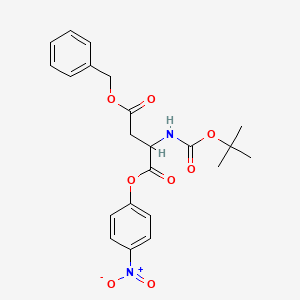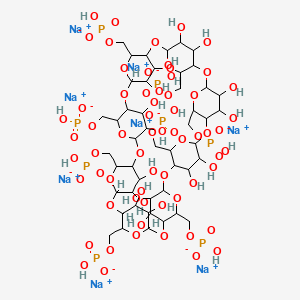![molecular formula C16H10N2O7S2-2 B13402025 6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 6-hydroxy-5-(4-sulfonatophenyl)diazenyl-naphthalene-2-sulfonate is an organic compound with the molecular formula C16H12N2O7S2.2Na. This compound imparts a yellow to orange color and is known for its good stability under normal storage conditions .
Métodos De Preparación
The synthesis of Disodium 6-hydroxy-5-(4-sulfonatophenyl)diazenyl-naphthalene-2-sulfonate involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulphonic acid using hydrochloric acid and sodium nitrite or sulphuric acid and sodium nitrite . The resulting diazo compound is then coupled with 6-hydroxy-2-naphthalene-sulphonic acid under alkaline conditions. The final product is isolated as the sodium salt and dried .
Análisis De Reacciones Químicas
Disodium 6-hydroxy-5-(4-sulfonatophenyl)diazenyl-naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Disodium 6-hydroxy-5-(4-sulfonatophenyl)diazenyl-naphthalene-2-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is employed in staining procedures for biological specimens.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: The dye is extensively used in the food and beverage industry, cosmetics, and textile manufacturing
Mecanismo De Acción
The mechanism of action of Disodium 6-hydroxy-5-(4-sulfonatophenyl)diazenyl-naphthalene-2-sulfonate involves its interaction with molecular targets through its azo group. The compound can form complexes with various substrates, leading to changes in their chemical properties. The specific pathways and molecular targets depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Disodium 6-hydroxy-5-(4-sulfonatophenyl)diazenyl-naphthalene-2-sulfonate is unique due to its specific azo structure and the presence of sulfonate groups, which enhance its solubility in water. Similar compounds include:
- Disodium 6-hydroxy-5-(4-sulphonatophenyl)azo-naphthalene-2-sulphonate
- 2-Naphthalenesulfonic acid, 6-hydroxy-5-(4-sulfophenyl)azo-, disodium salt
- 2-Naphthalenesulfonic acid, 6-hydroxy-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:2) .
These compounds share similar structural features but may differ in their specific applications and properties.
Propiedades
IUPAC Name |
6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25)/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWXKLGZZGHMT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O7S2-2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
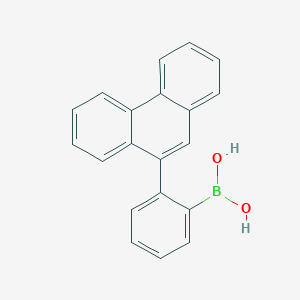
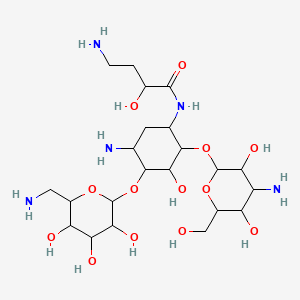
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
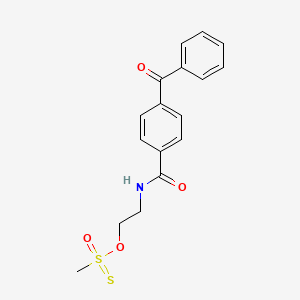

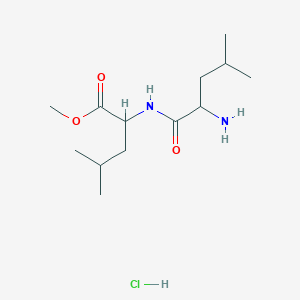
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
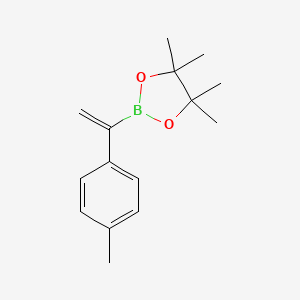
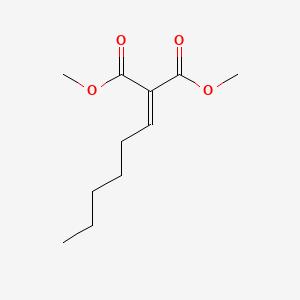
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
